molecular formula C16H14Cl2 B11708135 1,1-Dichloro-2,2-di-(p-tolyl)-ethylene CAS No. 5432-01-9

1,1-Dichloro-2,2-di-(p-tolyl)-ethylene

Katalognummer: B11708135
CAS-Nummer: 5432-01-9
Molekulargewicht: 277.2 g/mol
InChI-Schlüssel: MSUWJPYRBHVMHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dichloro-2,2-di-(p-tolyl)-ethylene is an organic compound characterized by the presence of two chlorine atoms and two p-tolyl groups attached to an ethylene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-2,2-di-(p-tolyl)-ethylene typically involves the reaction of p-tolyl derivatives with chlorinated ethylene compounds. One common method is the chlorination of 2,2-di-(p-tolyl)-ethylene under controlled conditions to introduce the chlorine atoms at the 1,1-positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dichloro-2,2-di-(p-tolyl)-ethylene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may lead to the formation of 1,1-dichloro-2,2-di-(p-tolyl)-ethane.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Sodium hydroxide, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-tolyl ketones, while reduction may produce ethane derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: May be studied for its effects on biological systems, including potential use as a biochemical probe.

    Medicine: Investigated for potential therapeutic applications, though specific uses would require further research.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism by which 1,1-Dichloro-2,2-di-(p-tolyl)-ethylene exerts its effects can vary depending on the context. In chemical reactions, the presence of chlorine atoms and p-tolyl groups can influence reactivity and selectivity. Molecular targets and pathways would be specific to the application, such as interaction with enzymes or receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Dichloro-2,2-di-(p-methylphenyl)-ethylene: Similar structure with methyl groups instead of p-tolyl groups.

    1,1-Dichloro-2,2-di-(phenyl)-ethylene: Lacks the methyl groups on the phenyl rings.

Uniqueness

1,1-Dichloro-2,2-di-(p-tolyl)-ethylene is unique due to the presence of p-tolyl groups, which can influence its chemical properties and reactivity compared to other similar compounds. This uniqueness may make it suitable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

5432-01-9

Molekularformel

C16H14Cl2

Molekulargewicht

277.2 g/mol

IUPAC-Name

1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-4-methylbenzene

InChI

InChI=1S/C16H14Cl2/c1-11-3-7-13(8-4-11)15(16(17)18)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI-Schlüssel

MSUWJPYRBHVMHQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.